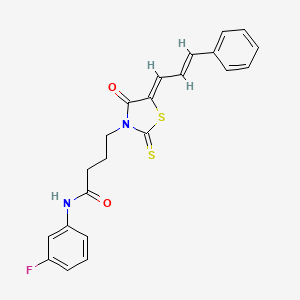

N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

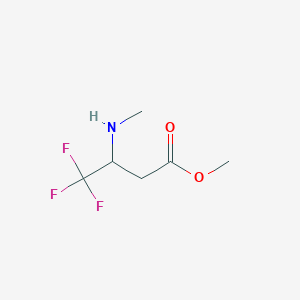

“N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide” is a complex organic compound. It contains a fluorophenyl group, a thioxothiazolidinone core, and a phenylallylidene group. The presence of these functional groups suggests that this compound could have interesting chemical and biological properties .

Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the N-H…π interaction, which can lead to the formation of Z/E configurational isomers . The exact structure would need to be confirmed using techniques such as X-ray crystallography .Chemical Reactions Analysis

The compound could undergo various chemical reactions depending on the conditions. For instance, the presence of a fluorophenyl group might make it a candidate for nucleophilic aromatic substitution reactions .Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Factors such as its polarity, solubility, melting point, and boiling point would need to be determined experimentally .Scientific Research Applications

Synthesis and Biological Activity

Compounds within the same family as N-(3-fluorophenyl)-4-((Z)-4-oxo-5-((E)-3-phenylallylidene)-2-thioxothiazolidin-3-yl)butanamide have been synthesized to investigate their potential as anti-inflammatory, antimicrobial, anticancer, and enzyme inhibitors. For instance, derivatives of thiazolidinone, a core structure related to the compound of interest, have shown significant anti-inflammatory activity, as demonstrated in the synthesis of novel N-(3-chloro-4-fluorophenyl) derivatives (Sunder & Maleraju, 2013). Similarly, flurbiprofen hydrazide derivatives, incorporating elements akin to the queried compound, displayed antimicrobial activity against various bacterial strains and showed potential as anticancer agents (Çıkla et al., 2013).

Mechanism of Action and Therapeutic Potential

The therapeutic potential of these compounds often relates to their ability to interact with biological targets, such as enzymes or cellular receptors, to modulate their activity. For example, 4-thiazolidinone derivatives have been explored for their capacity to inhibit matrix metalloproteinases (MMPs), which play a role in tissue damage and inflammation (Incerti et al., 2018). This indicates a potential for wound healing and anti-inflammatory applications. Furthermore, novel fluorine-containing derivatives combining quinazolinone and 4-thiazolidinone moieties have been synthesized and evaluated for their antimicrobial potency, highlighting the versatility of this compound class in targeting various microbial pathogens (Desai et al., 2013).

Future Directions

Properties

IUPAC Name |

N-(3-fluorophenyl)-4-[(5Z)-4-oxo-5-[(E)-3-phenylprop-2-enylidene]-2-sulfanylidene-1,3-thiazolidin-3-yl]butanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19FN2O2S2/c23-17-10-5-11-18(15-17)24-20(26)13-6-14-25-21(27)19(29-22(25)28)12-4-9-16-7-2-1-3-8-16/h1-5,7-12,15H,6,13-14H2,(H,24,26)/b9-4+,19-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KTCQRLIQEHTCQD-LWZSUBOQSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C=CC=C2C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C(C=C1)/C=C/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)NC3=CC(=CC=C3)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19FN2O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

426.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1-(4-(7,7-Dimethyl-6,8-dioxa-2-azaspiro[3.5]nonane-2-carbonyl)piperidin-1-yl)ethanone](/img/structure/B2825727.png)

![2-(4-Fluorophenoxy)-1-(4-(6-(methylthio)benzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2825729.png)

![N-(2-chlorophenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2825732.png)

![3-((5-(allylthio)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl)methyl)benzo[d]thiazol-2(3H)-one](/img/structure/B2825739.png)

![8-(4-fluorophenyl)-2-(4-methylbenzyl)-7,8-dihydroimidazo[2,1-c][1,2,4]triazine-3,4(2H,6H)-dione](/img/structure/B2825741.png)

![1-(2-Furoyl)-4-[(2,3,5,6-tetramethylphenyl)sulfonyl]piperazine](/img/structure/B2825745.png)